molecular formula C10H16O2 B14598636 2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde CAS No. 60638-03-1

2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B14598636
CAS No.: 60638-03-1
M. Wt: 168.23 g/mol
InChI Key: JBMGQUPGMDFKJV-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring an ethoxy group at the second position, a methyl group at the fifth position, and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene.

    Methylation: The methyl group is introduced at the fifth position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

    Formylation: The aldehyde group is introduced at the first position using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: 2-Ethoxy-5-methylcyclohex-3-ene-1-carboxylic acid.

    Reduction: 2-Ethoxy-5-methylcyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The ethoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

60638-03-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-5,7-10H,3,6H2,1-2H3

InChI Key

JBMGQUPGMDFKJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC(CC1C=O)C

Origin of Product

United States

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